4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide

PDE4 inhibition p38 MAP kinase polypharmacology

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide (CAS 946215-25-4) is a synthetic small molecule belonging to the pyridazinone class, characterized by a 4-chlorophenyl substituent at the 3-position of the pyridazinone core and a butanamide side chain terminating with a 3,5-dimethoxyphenyl group. The pyridazinone scaffold is recognized for its ability to engage phosphodiesterase (PDE) and kinase targets, and this particular substitution pattern has been explored as a probe for dual PDE4/p38 MAP kinase inhibition.

Molecular Formula C22H22ClN3O4
Molecular Weight 427.89
CAS No. 946215-25-4
Cat. No. B2628774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide
CAS946215-25-4
Molecular FormulaC22H22ClN3O4
Molecular Weight427.89
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C22H22ClN3O4/c1-29-18-12-17(13-19(14-18)30-2)24-21(27)4-3-11-26-22(28)10-9-20(25-26)15-5-7-16(23)8-6-15/h5-10,12-14H,3-4,11H2,1-2H3,(H,24,27)
InChIKeyKXGBNASWUJUWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide (CAS 946215-25-4)


4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide (CAS 946215-25-4) is a synthetic small molecule belonging to the pyridazinone class, characterized by a 4-chlorophenyl substituent at the 3-position of the pyridazinone core and a butanamide side chain terminating with a 3,5-dimethoxyphenyl group [1]. The pyridazinone scaffold is recognized for its ability to engage phosphodiesterase (PDE) and kinase targets, and this particular substitution pattern has been explored as a probe for dual PDE4/p38 MAP kinase inhibition [2]. The compound is offered as a research-grade chemical, typically at ≥95% purity, and is intended for use as a pharmacological tool compound in in vitro and in vivo target-engagement studies .

Why Generic Substitution of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide (CAS 946215-25-4) is Problematic for Research Procurement


Pyridazinone-based PDE4 and p38 MAP kinase inhibitors display extreme sensitivity to substituent modifications on both the heterocyclic core and the terminal aryl moiety. Even minor changes—such as replacing the 3,5-dimethoxyphenyl group with a 2,5-dimethylphenyl group (CAS 946215-17-4) or altering the chlorophenyl position—can drastically shift the inhibitory profile, selectivity window, and pharmacokinetic behavior [1]. Early structure–activity relationship (SAR) studies on the 946215 scaffold indicate that the 4-chlorophenyl group is critical for maintaining PDE4 inhibitory potency, while the identity of the terminal amide substituent governs p38 MAP kinase engagement [2]. Consequently, generic or “in-class” pyridazinone compounds cannot be assumed to reproduce the specific dual-target polypharmacology that distinguishes this precise chemotype, making direct compound identity verification and procurement of the exact CAS number essential for experimental reproducibility .

Quantitative Differentiation Evidence for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide (CAS 946215-25-4)


Dual PDE4/p38 MAP Kinase Inhibitory Profile of the Pyridazinone-Butanamide Scaffold Relative to the 2,5-Dimethylphenyl Analog

The closest structurally characterized analog, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide (CAS 946215-17-4), has been reported to exhibit dual inhibitory activity against PDE4 (IC50 = 82 nM) and p38 MAP kinase (IC50 = 310 nM) in enzymatic assays [1]. SAR analysis indicates that the 4-chlorophenyl group is essential for PDE4 inhibition, while the terminal amide substituent modulates p38 kinase affinity [1]. The target compound 946215-25-4 replaces the 2,5-dimethylphenyl terminus with a 3,5-dimethoxyphenyl group, a modification predicted to alter p38 binding kinetics and potentially PDE4 selectivity margins, though direct experimental IC50 values for 946215-25-4 have not been publicly disclosed in peer-reviewed literature [2]. The differentiation relative to the dimethyl analog therefore rests on the distinct hydrogen-bonding and electronic properties of the methoxy substituents, which can influence target residence time and off-target promiscuity .

PDE4 inhibition p38 MAP kinase polypharmacology pyridazinone SAR

Predicted Physicochemical Differentiation: Lipophilicity, Solubility, and Permeability Relative to the 2,5-Dimethylphenyl Analog

Computational property predictions indicate that replacing the 2,5-dimethylphenyl terminus (cLogP ≈ 4.0) with the 3,5-dimethoxyphenyl group increases topological polar surface area (tPSA) from approximately 61.8 Ų to ≥70 Ų and reduces calculated logP by roughly 0.5–0.8 log units, suggesting improved aqueous solubility and a lower nonspecific membrane partitioning [1]. For the dimethyl analog, a brain-to-plasma ratio of 0.85 has been reported in rodents [1]; the increased polarity of the dimethoxy variant is expected to modestly reduce CNS penetration while enhancing oral absorption via improved dissolution [2]. These predictions have not been verified experimentally for 946215-25-4.

drug-likeness lipophilicity CNS penetration pyridazinone ADME

In Vitro Anti-Inflammatory Activity: Class-Level Comparison with Established PDE4 Inhibitors

The 2,5-dimethylphenyl analog (946215-17-4) has been shown to reduce TNF-α and IL-6 production in microglial cell lines at concentrations as low as 100 nM [1]. This activity is consistent with PDE4 inhibition, as clinically approved PDE4 inhibitors (e.g., roflumilast, apremilast) also suppress TNF-α release, albeit with distinct potency ranges (roflumilast IC50 ≈ 0.7 nM for PDE4; TNF-α inhibition in human monocytes IC50 ≈ 2–5 nM) [2]. No cellular data are currently available for 946215-25-4; the extent to which the 3,5-dimethoxyphenyl modification preserves or enhances this anti-inflammatory phenotype remains empirically undetermined.

TNF-α inhibition microglial activation neuroinflammation pyridazinone

Metabolic Stability Differentiation: Predicted Impact of the 3,5-Dimethoxyphenyl Group on Phase II Metabolism

Pharmacokinetic profiling of the 2,5-dimethylphenyl analog revealed rapid glucuronidation as the primary clearance pathway, resulting in a short half-life (t½ ≈ 2.3 h) in rats [1]. The 3,5-dimethoxyphenyl group introduces two methoxy substituents that are potential sites for O-demethylation and subsequent conjugation, which may alter metabolic soft spots compared to the dimethyl analog. Computational metabolite prediction suggests that O-demethylation of the meta-methoxy groups could generate catechol-like intermediates, potentially increasing oxidative metabolism while simultaneously providing additional conjugation handles that may extend or shorten half-life depending on the species [2]. Without experimental microsomal stability data, the net effect on clearance is uncertain, but the metabolic pathway is expected to be qualitatively distinct from that of the 2,5-dimethylphenyl analog.

glucuronidation metabolic stability pyridazinone pharmacokinetics lead optimization

Optimal Application Scenarios for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide (CAS 946215-25-4) Based on Available Evidence


Chemical Probe for Dissecting PDE4-Dependent vs. p38 MAP Kinase-Mediated Inflammatory Signaling

Given the scaffold’s demonstrated dual PDE4/p38 inhibitory profile in the 2,5-dimethylphenyl analog [1], 946215-25-4 is best deployed as a structural variant probe in signaling pathway deconvolution experiments. By comparing the transcriptional and cytokine-release signatures of 946215-25-4 with those of selective PDE4 inhibitors (e.g., roflumilast) and selective p38 inhibitors (e.g., SB203580), researchers can assign specific anti-inflammatory outcomes to PDE4, p38, or combined pathway blockade.

Peripheral Inflammation Models Where Reduced CNS Penetration is Preferred

The predicted lower logP and higher tPSA of 946215-25-4 relative to the 2,5-dimethylphenyl analog [2] suggest that this compound may exhibit restricted brain penetration, making it a candidate for studies requiring peripheral target engagement without confounding central nervous system effects—such as models of rheumatoid arthritis, inflammatory bowel disease, or chronic obstructive pulmonary disease.

In Vitro ADME Comparator to Map Methoxy Substituent Effects on Pyridazinone Metabolism

The metabolic fate of 946215-25-4 is predicted to involve O-demethylation followed by conjugation, in contrast to the glucuronidation-dominated clearance of the dimethyl analog [3]. This makes the compound a useful probe in hepatocyte or microsomal stability panels aimed at understanding how aryl methoxy substituents influence the Phase I/Phase II metabolic partitioning of the pyridazinone-butanamide chemotype.

Structure–Activity Relationship Expansion Library Component

For medicinal chemistry groups optimizing pyridazinone-based dual PDE4/kinase inhibitors, 946215-25-4 represents a specific point in the SAR landscape (3,5-dimethoxyphenyl terminus). Its procurement, alongside the 2,5-dimethylphenyl, 3,4-dimethylphenyl, and other substituted analogs, enables systematic Free-Wilson or matched molecular pair analysis to quantify the contribution of the dimethoxy substitution to potency, selectivity, and drug-like properties [1].

Quote Request

Request a Quote for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.